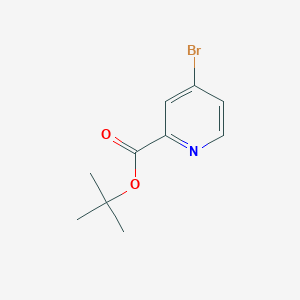

tert-Butyl 4-bromopyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 4-bromopyridine-2-carboxylate (TBBC) is an organobromine compound that is used in synthetic organic chemistry. It has been widely used as a reagent in the synthesis of various organic compounds and in the synthesis of pharmaceuticals. TBBC is an important intermediate in the synthesis of many biologically active compounds and has been used in a variety of research applications.

Aplicaciones Científicas De Investigación

Electrocatalytic Carboxylation

A study by Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents and catalysts, highlighting an environmentally friendly approach to synthesizing valuable chemical compounds Feng, Ke‐long Huang, Suqin Liu, & X. Wang.

Synthesis of Derivatives for Tumor Virus Treatment

Research by Hu et al. (2019) discusses the synthesis of tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate and its derivatives, which have potential applications in treating tumor viruses. This highlights the compound's relevance in medicinal chemistry, specifically in synthesizing CDK9 inhibitors and Ibrutinib Xiaohan Hu, Bingbing Zhao, Wensheng Zou, Xuehu Yang, & Pengwu Zheng.

Monosaccharides Absolute Configuration Determination

Nishida et al. (1991) utilized tert-Butyl derivatives to determine the absolute configuration of monosaccharides using high-resolution 1H-n.m.r. spectroscopy. This application is crucial in carbohydrate chemistry for understanding the structural and stereochemical aspects of sugars Y. Nishida, Mari Kumagai, A. Kamiyama, H. Ohrui, & H. Meguro.

Hetero-Cope Rearrangement

A study by Marx and Rassat (2002) demonstrated the use of tert-Butyl derivatives in the hetero-Cope rearrangement, leading to the synthesis of highly water-soluble stable free radicals. This application is significant in the field of organic synthesis and materials science L. Marx & A. Rassat.

Jak3 Inhibitor Synthesis

Chen Xin-zhi (2011) described the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This underscores the compound's importance in the development of new pharmaceuticals Chen Xin-zhi.

Propiedades

IUPAC Name |

tert-butyl 4-bromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPJUMRHWYNLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-bromopyridine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2773146.png)

![4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate](/img/structure/B2773147.png)

![4-[(1-Cyclopentylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2773149.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide](/img/structure/B2773151.png)

![1-(3-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2773156.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2773161.png)

![6-Ethynylspiro[3.3]heptan-2-one](/img/structure/B2773164.png)